molecular formula C19H14N2O3S B7543372 1-OXO-3-PHENYL-N-(1,3-THIAZOL-2-YL)-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE

1-OXO-3-PHENYL-N-(1,3-THIAZOL-2-YL)-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE

Cat. No.: B7543372
M. Wt: 350.4 g/mol
InChI Key: YUDBLNWFCZRZLZ-UHFFFAOYSA-N
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Description

1-OXO-3-PHENYL-N-(1,3-THIAZOL-2-YL)-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE is a complex organic compound that belongs to the class of benzopyran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-OXO-3-PHENYL-N-(1,3-THIAZOL-2-YL)-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzopyran core: This can be achieved through cyclization reactions involving phenolic compounds and appropriate aldehydes or ketones.

    Introduction of the thiazole ring: This step might involve the reaction of the benzopyran intermediate with thioamides or other thiazole precursors under specific conditions.

    Carboxamide formation:

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-OXO-3-PHENYL-N-(1,3-THIAZOL-2-YL)-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This might involve the conversion of the dihydro-benzopyran ring to a fully aromatic benzopyran.

    Reduction: Reduction reactions could target the carbonyl group or other functional groups within the molecule.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the phenyl or thiazole rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a fully aromatic benzopyran derivative, while substitution could introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-OXO-3-PHENYL-N-(1,3-THIAZOL-2-YL)-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-OXO-3-PHENYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE: Lacks the thiazole ring.

    1-OXO-3-PHENYL-N-(1,3-THIAZOL-2-YL)-3,4-DIHYDRO-1H-2-BENZOPYRAN: Lacks the carboxamide group.

Uniqueness

1-OXO-3-PHENYL-N-(1,3-THIAZOL-2-YL)-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE is unique due to the presence of both the thiazole ring and the carboxamide group, which might confer distinct biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

1-oxo-3-phenyl-N-(1,3-thiazol-2-yl)-3,4-dihydroisochromene-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O3S/c22-17(21-19-20-8-9-25-19)13-6-7-15-14(10-13)11-16(24-18(15)23)12-4-2-1-3-5-12/h1-10,16H,11H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUDBLNWFCZRZLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)C2=C1C=C(C=C2)C(=O)NC3=NC=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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